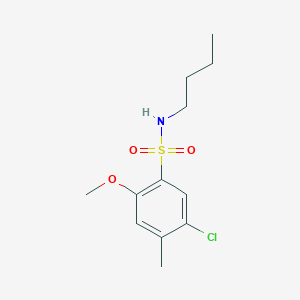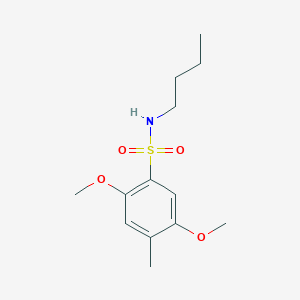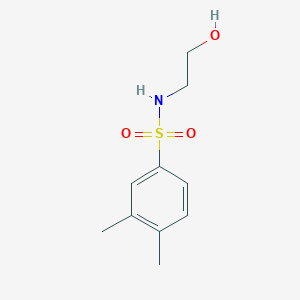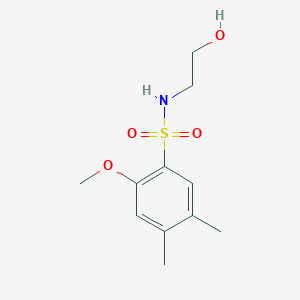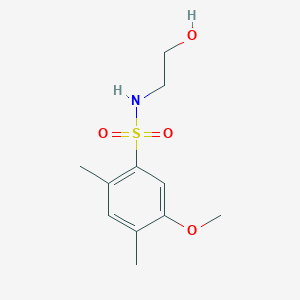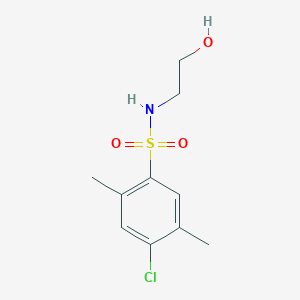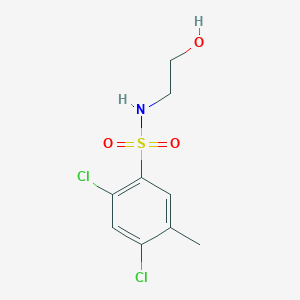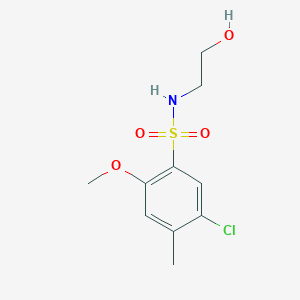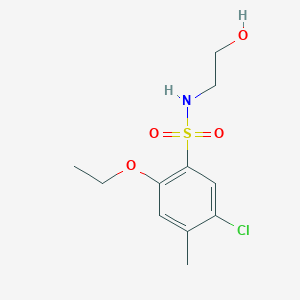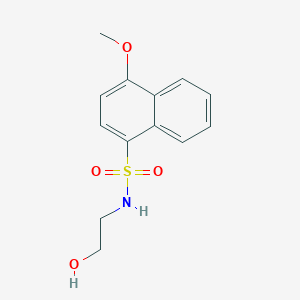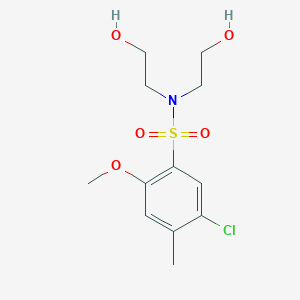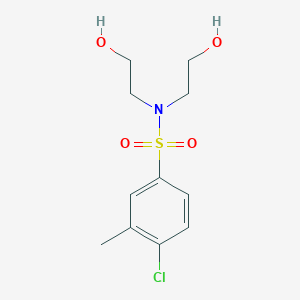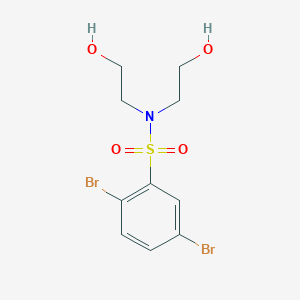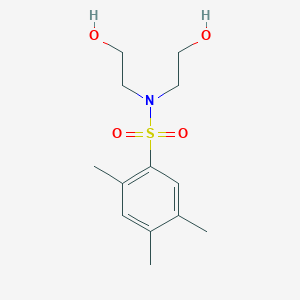![molecular formula C12H15IN2O3S B273179 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine, also known as IPS, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a sulfonamide derivative that has been shown to have potential as an anti-tumor agent.
Wirkmechanismus
The exact mechanism of action of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine is not fully understood. However, it is believed that this compound inhibits the activity of enzymes involved in cell proliferation and survival, such as protein kinases. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death. In addition, this compound has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine is that it has been shown to have potent anti-tumor activity. It has also been shown to have anti-inflammatory effects. However, one limitation of this compound is that it has not been extensively studied in vivo, and its toxicity profile is not well understood.
Zukünftige Richtungen
There are a number of future directions for research on 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine. One area of research could focus on the development of more potent and selective analogs of this compound. Another area of research could focus on the elucidation of the mechanism of action of this compound. Finally, research could focus on the in vivo toxicity profile of this compound, in order to better understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine involves the reaction of 4-iodobenzenesulfonyl chloride with piperazine in the presence of acetic anhydride. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen. The resulting compound is then acetylated to form this compound.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has been studied extensively for its potential as an anti-tumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-tumor activity, this compound has also been studied for its potential as an anti-inflammatory agent.
Eigenschaften
Molekularformel |
C12H15IN2O3S |
|---|---|
Molekulargewicht |
394.23 g/mol |
IUPAC-Name |
1-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H15IN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
VZLWPZZAHCGUJN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



